molecular formula C18H21NO2S B11250056 N-(4-ethylphenyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide

N-(4-ethylphenyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11250056
M. Wt: 315.4 g/mol
InChI Key: CFXDRBRBVIPTQX-UHFFFAOYSA-N
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Description

“N-(4-ethylphenyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide” is a synthetic organic compound that belongs to the class of carboxamides. This compound features a tetrahydro-2H-pyran ring substituted with a thiophen-2-yl group and a 4-ethylphenyl group. Carboxamides are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethylphenyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide” typically involves the following steps:

    Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,5-diol, under acidic conditions.

    Introduction of the Thiophen-2-yl Group: This step may involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophen-2-yl boronic acid and a suitable halide precursor.

    Attachment of the 4-Ethylphenyl Group: This can be accomplished through a Friedel-Crafts alkylation reaction using 4-ethylbenzene and a suitable electrophile.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an amine, such as ammonia or an amine derivative, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-yl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use as a bioactive molecule in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-ethylphenyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide
  • N-(4-ethylphenyl)-4-(furan-2-yl)tetrahydro-2H-pyran-4-carboxamide
  • N-(4-ethylphenyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxylic acid

Uniqueness

“N-(4-ethylphenyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide” is unique due to the specific combination of functional groups and the structural arrangement, which can impart distinct chemical and biological properties. The presence of the thiophen-2-yl group and the tetrahydro-2H-pyran ring can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-4-thiophen-2-yloxane-4-carboxamide

InChI

InChI=1S/C18H21NO2S/c1-2-14-5-7-15(8-6-14)19-17(20)18(9-11-21-12-10-18)16-4-3-13-22-16/h3-8,13H,2,9-12H2,1H3,(H,19,20)

InChI Key

CFXDRBRBVIPTQX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3

Origin of Product

United States

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